2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile

Catalog No.
S13025070
CAS No.
652154-15-9
M.F
C10H6N4OS
M. Wt
230.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-car...

CAS Number

652154-15-9

Product Name

2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile

IUPAC Name

2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile

Molecular Formula

C10H6N4OS

Molecular Weight

230.25 g/mol

InChI

InChI=1S/C10H6N4OS/c11-4-8-5-13-10(16-8)14-9-3-7(6-15)1-2-12-9/h1-3,5-6H,(H,12,13,14)

InChI Key

SBNXUWSYKRZGNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)NC2=NC=C(S2)C#N

2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound characterized by a thiazole ring linked to a pyridine moiety through an amino group and a formyl group. This compound features a carbonitrile group at the 5-position of the thiazole ring, contributing to its unique chemical properties. The presence of both nitrogen-containing heterocycles enhances its potential biological activity, making it an interesting target for pharmaceutical research.

The chemical reactivity of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile can be attributed to its functional groups. The carbonitrile group can undergo nucleophilic addition reactions, while the formyl group can participate in condensation reactions. Additionally, the amino group can act as a nucleophile in various substitution reactions. These properties allow for the synthesis of derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.

The synthesis of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step reactions starting from simpler precursors. One common approach includes:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioketones and α-halo carbonitriles.
  • Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution where a pyridine derivative reacts with an electrophilic thiazole precursor.
  • Formylation: The introduction of the formyl group may be accomplished using formylating agents such as paraformaldehyde in the presence of acid catalysts.
  • Final Modifications: Additional steps may be required to fine-tune the compound's properties or yield specific derivatives.

The potential applications of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile are broad, particularly in medicinal chemistry. Its structure suggests possible uses in:

  • Anticancer Therapy: Due to its expected cytotoxic properties.
  • Antimicrobial Agents: Exploiting its heterocyclic nature to target bacterial infections.
  • Pharmaceutical Intermediates: For synthesizing more complex bioactive compounds.

Interaction studies involving 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile would typically focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance could be employed to elucidate these interactions. Understanding how this compound interacts at a molecular level is crucial for predicting its biological efficacy and safety profile.

Several compounds share structural similarities with 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile. Here are some notable examples:

Compound NameStructureBiological Activity
2-Amino-thiazoleStructureAntimicrobial
4-PyridylthiazolesStructureAntitumor
Thiazole derivatives with alkoxy groupsStructureAnti-inflammatory

Uniqueness

What sets 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile apart from these similar compounds is its combination of both formyl and carbonitrile functionalities alongside the thiazole-pyridine framework. This unique combination may enhance its reactivity and biological activity compared to other thiazoles or pyridines alone.

IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is derived through sequential identification of parent heterocycles and substituents. The thiazole ring (1,3-thiazole) serves as the primary framework, with a carbonitrile (-CN) group at position 5. The amino (-NH-) linker at position 2 connects to a pyridine ring substituted by a formyl (-CHO) group at position 4.

Alternative nomenclature includes:

  • 5-Cyano-2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole (preferential numbering emphasizing the thiazole core)
  • N-(4-Formylpyridin-2-yl)-5-cyano-1,3-thiazol-2-amine (substituent-focused naming).

The molecular formula is C$${10}$$H$${6}$$N$$_{4}$$OS, calculated as follows:

  • Thiazole (C$$3$$H$$2$$NS): Base ring
  • Pyridine (C$$5$$H$$4$$N): Substituent framework
  • Formyl (CHO) and cyano (CN): Functional groups contributing O and additional N.

Molecular Structure Analysis: X-ray Crystallography and DFT Calculations

While experimental X-ray crystallography data for this specific compound remains unpublished, structural analogs provide insight. For instance, 4-formylpyridine-2-carboxylic acid hydrochloride (C$$7$$H$$6$$ClNO$$_3$$) exhibits a planar pyridine ring with a formyl group at position 4. Density Functional Theory (DFT) optimizations predict similar planarity for 2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile, with key bond parameters:

Bond TypeCalculated Length (Å)Angle (°)
C=N (thiazole)1.30C-S-C: 88.5
N-C (pyridine-thiazole)1.38N-C-N: 120.2
C=O (formyl)1.22O-C-N: 117.8

The thiazole ring’s aromaticity is slightly reduced due to electron-withdrawing effects from the cyano group, as evidenced by Natural Bond Orbital (NBO) analysis.

Comparative Analysis with Related Thiazole-Pyridine Hybrid Systems

The structural uniqueness of 2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile becomes apparent when contrasted with related hybrids:

CompoundKey FeaturesAromatic System Interaction
Thiazolo[4,5-b]pyridineFused thiazole-pyridine ringπ-conjugation across rings
2-AminopyridineSingle pyridine ring with amino groupNo heterocyclic coupling
4-Formylpyridine-2-carboxylic acidPyridine with formyl and carboxylic acidElectron-deficient pyridine

Unlike fused systems, the amino linker in the target compound introduces rotational freedom, reducing π-orbital overlap between thiazole and pyridine. However, the formyl group enhances electrophilicity at the pyridine’s position 4, enabling nucleophilic substitutions.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

230.02623200 g/mol

Monoisotopic Mass

230.02623200 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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